Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a molecular weight of 270.25 g/mol and a melting point of 117-119 °C. This compound is a derivative of pyrrole, a five-membered heterocyclic aromatic compound with a nitrogen atom at its center.
Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry .
- Application : This research involves the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
- Method : The researchers used a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
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2-(1H-pyrrol-1-yl)benzoic acid
- Field : Biochemistry .
- Application : This compound is used in early discovery research as part of a collection of rare and unique chemicals .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes of the research involving this compound are not available .
- Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
- Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
properties
IUPAC Name |
ethyl 2-pyrrol-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-2-18-9(17)7-8(11(12,13)14)15-10(19-7)16-5-3-4-6-16/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLRAIYBRPAYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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